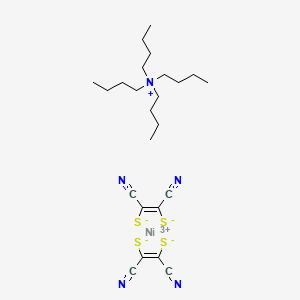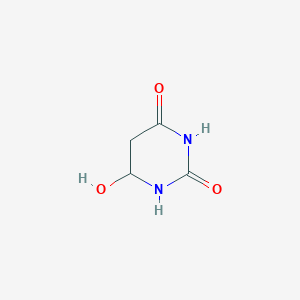
Ethyl3-(1-piperidinyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl3-(1-piperidinyl)acrylate is an organic compound with the molecular formula C10H17NO2. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound is commonly used in the synthesis of biologically active compounds and as a monomer for polymer materials .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl3-(1-piperidinyl)acrylate can be synthesized through various chemical reactions. One common method involves the reaction of ethyl acetate or ethyl chloroacetate with 1-piperidine ethanol . Another method involves the reaction of 3-(N,N-dimethylamino)acrylate with piperidine under acid-catalyzed conditions .
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and cost-effectiveness, making it suitable for industrial applications .
化学反応の分析
Types of Reactions: Ethyl3-(1-piperidinyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: It can undergo substitution reactions where the piperidine ring or the acrylate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may yield various substituted derivatives .
科学的研究の応用
Ethyl3-(1-piperidinyl)acrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds that can be used in biological studies.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used as a monomer in the production of polymer materials .
作用機序
The mechanism of action of Ethyl3-(1-piperidinyl)acrylate involves its interaction with molecular targets and pathways in biological systems. The piperidine ring in the compound is known to interact with various receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
- Ethyl3-(1-pyrrolidinyl)acrylate
- Ethyl3-(1-morpholinyl)acrylate
- Ethyl3-(1-piperazinyl)acrylate
Comparison: Ethyl3-(1-piperidinyl)acrylate is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications in research and industry .
特性
CAS番号 |
19524-67-5 |
|---|---|
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC名 |
ethyl 3-piperidin-1-ylprop-2-enoate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)6-9-11-7-4-3-5-8-11/h6,9H,2-5,7-8H2,1H3 |
InChIキー |
ZNMIFKKFGNALHJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CN1CCCCC1 |
正規SMILES |
CCOC(=O)C=CN1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1149126.png)


![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1149138.png)





